2-Hydroxyheptyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyheptyl propionate is an organic compound with the molecular formula C10H20O3. It is a derivative of propionic acid, featuring a hydroxy group attached to a heptyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyheptyl propionate typically involves the esterification of heptanol with propionic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as fractional distillation and crystallization, ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyheptyl propionate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptanoic acid or heptanone.
Reduction: Formation of heptanol.
Substitution: Formation of halogenated heptyl propionate derivatives.
Scientific Research Applications
2-Hydroxyheptyl propionate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings .
Mechanism of Action
The mechanism of action of 2-Hydroxyheptyl propionate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing propionic acid, which can act as a metabolic intermediate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl propionate
- 2-Hydroxypropyl propionate
- 2-Hydroxybutyl propionate
Comparison
Compared to its similar compounds, 2-Hydroxyheptyl propionate has a longer heptyl chain, which imparts unique hydrophobic properties. This makes it more suitable for applications requiring non-polar solvents or hydrophobic interactions. Additionally, the longer chain length can influence its reactivity and interaction with other molecules, making it distinct from its shorter-chain counterparts .
Properties
CAS No. |
67845-56-1 |
---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-hydroxyheptyl propanoate |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-7-9(11)8-13-10(12)4-2/h9,11H,3-8H2,1-2H3 |
InChI Key |
SPSUSSKQSQLWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(COC(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.